Sulfo-Cyanine5.5

描述

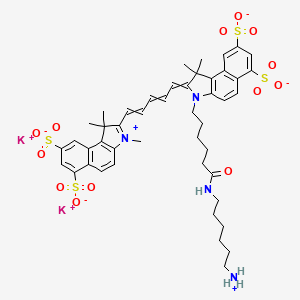

Sulfo-Cyanine5.5 is a water-soluble cyanine dye known for its excellent fluorescent properties. It is widely used in various scientific fields, particularly in bioimaging and molecular biology. The compound consists of two nitrogen atoms connected by an odd number of methylene units, which gives it unique optical characteristics such as long wavelength absorption and emission, high extinction coefficient, and good water solubility .

准备方法

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5.5 can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. The synthesis typically involves the reaction of a cyanine dye precursor with sulfonate groups to enhance water solubility. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and may require specific pH adjustments to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific applications. The final product is often purified through techniques such as chromatography to remove any impurities .

化学反应分析

Types of Reactions

Sulfo-Cyanine5.5 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its optical properties.

Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence.

Substitution: The dye can participate in substitution reactions, where functional groups are replaced with others, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired modifications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

科学研究应用

Spectral Properties

Sulfo-Cyanine5.5 exhibits the following spectral characteristics:

| Property | Value |

|---|---|

| Absorption Maximum | ~675 nm |

| Emission Maximum | ~694 nm |

| Stokes Shift | ~19 nm |

| Quantum Yield | High |

| Solubility | Excellent in water |

These properties make it particularly suitable for applications requiring bright fluorescence and high contrast imaging.

Key Applications

- Fluorescence Microscopy

- Flow Cytometry

- In Vivo Imaging

- Bioconjugation

- Molecular Probes

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of a bifunctional probe combining docetaxel (a chemotherapeutic agent) with this compound for targeted delivery to prostate cancer cells. The conjugate showed selective uptake in PSMA-expressing cancer cells, highlighting the potential of this compound in theranostic applications .

Case Study 2: Biodistribution Studies

Research involving Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) indicated that these carriers could effectively deliver therapeutic agents while maintaining fluorescence for extended periods post-injection. This study underscored the utility of this compound in tracking drug delivery systems within biological models .

Case Study 3: Protein Labeling

In another investigation, HeLa cells were labeled with Sulfo-Cyanine5-NHS ester to identify ectodomain shedding of cell surface proteins. The results demonstrated time-dependent release of labeled proteins into the culture medium, showcasing the dye's effectiveness for dynamic cellular studies .

作用机制

Sulfo-Cyanine5.5 exerts its effects through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at longer wavelengths, making it an excellent tool for imaging and detection. The molecular targets of this compound include various biomolecules such as proteins and nucleic acids, which it labels through covalent or non-covalent interactions. The pathways involved in its mechanism of action primarily relate to its ability to fluoresce upon excitation by light .

相似化合物的比较

Similar Compounds

Cyanine5: Another cyanine dye with similar fluorescent properties but different solubility characteristics.

Alexa Fluor 680: A fluorescent dye with comparable excitation and emission wavelengths but different chemical structure.

IRDye 680: Another near-infrared dye used for similar applications but with distinct spectral properties

Uniqueness

Sulfo-Cyanine5.5 stands out due to its excellent water solubility, high extinction coefficient, and stability under various conditions. These properties make it particularly suitable for applications in aqueous environments and biological systems, where other dyes may not perform as effectively .

生物活性

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble fluorescent dye belonging to the cyanine family, characterized by its far-red to near-infrared (NIR) emission properties. This compound has gained significant attention in biological and biomedical research due to its high photostability, excellent quantum yield, and versatility in labeling biomolecules for various applications including fluorescence microscopy, flow cytometry, and in vivo imaging.

Spectral Properties

Sulfo-Cy5.5 exhibits distinct spectral characteristics that enhance its utility in biological assays:

- Absorption Maximum: ~675 nm

- Emission Maximum: ~694 nm

- Stokes Shift: ~19 nm

- Quantum Yield: High, contributing to bright fluorescence

- Hydrophilicity: Enhanced by sulfonate groups which minimize non-specific binding

These properties make Sulfo-Cy5.5 particularly effective for deep tissue imaging and reducing background fluorescence in complex biological samples .

Applications in Biological Research

Sulfo-Cy5.5 is widely used in various biological applications due to its favorable properties:

- Fluorescence Microscopy: Provides high-contrast imaging of cellular structures.

- Flow Cytometry: Enables accurate cell sorting and analysis with distinct fluorescence signals.

- In Vivo Imaging: Suitable for deep tissue applications with minimal background interference.

- Bioconjugation: Effectively labels proteins, nucleic acids, and antibodies, allowing for specific targeting in therapeutic applications.

Table 1: Applications of this compound

| Application | Description |

|---|---|

| Fluorescence Microscopy | High-contrast imaging of cells and tissues |

| Flow Cytometry | Accurate cell sorting with distinct signals |

| In Vivo Imaging | Deep tissue imaging with low background noise |

| Bioconjugation | Labels proteins and nucleic acids for targeted delivery |

Case Studies and Research Findings

-

Targeted Cancer Imaging:

A study demonstrated the efficacy of Cy5.5-labeled factor VIIa for imaging cancerous tissues. The conjugated dye specifically localized to tumor xenografts for at least 14 days, highlighting its potential for monitoring therapeutic responses in vivo . -

Contrast Agents for MRI:

Research involving pH/temperature sensitive magnetic nanogels conjugated with Cy5.5-labeled lactoferrin showed promising results as contrast agents for preoperative MRI and intraoperative fluorescence imaging of gliomas, suggesting enhanced imaging capabilities in clinical settings . -

Antibody Labeling:

Protocols have been established for the efficient labeling of antibodies using Sulfo-Cy5.5 NHS ester, which allows for a controlled degree of substitution (DOS). Optimal DOS levels (between 2 and 10) are critical for maintaining fluorescence intensity without compromising the functionality of the antibody .

属性

IUPAC Name |

dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRNSQDVKXPMOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54K2N4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。